molecular formula C12H11ClN2S B7792829 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

Cat. No. B7792829
M. Wt: 250.75 g/mol
InChI Key: LBTUOHROLYROIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine is a useful research compound. Its molecular formula is C12H11ClN2S and its molecular weight is 250.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine involves the reaction of 4-chloro-2,6-diphenylpyrimidine with ethanethiol in the presence of a base.

Starting Materials
4-chloro-2,6-diphenylpyrimidine, ethanethiol, base (e.g. sodium hydroxide)

Reaction
To a solution of 4-chloro-2,6-diphenylpyrimidine in a suitable solvent (e.g. ethanol), add a base (e.g. sodium hydroxide) to initiate the reaction., Slowly add ethanethiol to the reaction mixture while stirring at room temperature., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool to room temperature and then filter the solid product., Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain 4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine as a white solid.

properties

IUPAC Name

4-chloro-2-ethylsulfanyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTUOHROLYROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(ethylsulfanyl)-6-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.